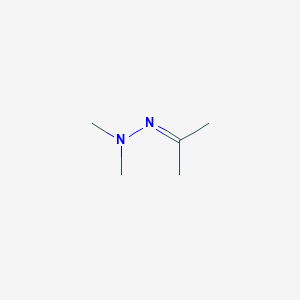

Acetondimethylhydrazon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetone derivatives involves various chemical reactions, highlighting the reactivity and adaptability of acetone in synthetic chemistry. For instance, tosylhydrazones of carbonyl compounds can be converted into carbonyl compounds under mild conditions through treatment with dimethyldioxirane generated in situ from acetone and potassium peroxymonosulfate (Jung, Kim, & Kim, 1992). Additionally, the reaction between acetone arylhydrazones and acetyl isocyanate produces 4-acetyl-1-aryl-3,3-dimethyl-1,2,4-triazolidin-5-ones, demonstrating acetone's utility in generating complex structures (Sarathi & Hank, 1990).

Molecular Structure Analysis

The molecular structure of acetone derivatives is characterized by diverse bonding and aggregation patterns. For example, acetone 2,4-dinitrophenylhydrazone exhibits supramolecular aggregation, with molecules linked by hydrogen bonds and π-π stacking interactions, indicating a complex structural behavior (Wardell, Howie, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Acetone and its derivatives undergo various chemical reactions, illustrating their reactivity. For instance, chemiluminescence studies of dimethyldioxetanone reveal the unimolecular generation of excited singlet and triplet acetone, showcasing the energetic transitions and reactive pathways acetone derivatives can participate in (Schmidt & Schuster, 1980).

Physical Properties Analysis

The physical properties of acetone and its derivatives, such as dimethyl sulfoxide, reflect their intermolecular interactions and structural orientation. For instance, orientational correlations in liquid acetone and dimethyl sulfoxide have been explored, revealing the alignment of dipoles and the influence of molecular symmetry on spatial orientation and interactions (McLain, Soper, & Luzar, 2006).

Chemical Properties Analysis

The chemical properties of acetone derivatives, such as their reactivity in various solvents and under different conditions, have been extensively studied. For example, the dehydration of D-fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone showcases the solvent's role in facilitating significant chemical transformations (Bicker, Hirth, & Vogel, 2003).

Wissenschaftliche Forschungsanwendungen

Synthese unsymmetrischer Ketone

Acetondimethylhydrazon wird bei der Synthese von unsymmetrischen Ketonen verwendet . Unsymmetrische Ketone werden durch sukzessive Alkylierung von this compound hergestellt . Diese Reaktion wurde auf die Synthese von Dihydrojasmon angewendet .

Biomarker-Detektion bei Diabetes mellitus

This compound kann bei der Detektion und Klassifizierung von Biomarkern für Diabetes mellitus verwendet werden . Es wurde ein Gassensor-Array entwickelt, das vier Hochfrequenz-Quarzkristall-Mikrowaagen verwendet, die mit verschiedenen Sensorfilmen beschichtet sind . Ziel dieser Forschung war es, eine nicht-invasive Technik zur Detektion des Aceton-Biomarkers vorzuschlagen, der mit Diabetes mellitus verbunden ist .

Claisen-Schmidt-Reaktion

This compound wird in der Claisen-Schmidt-Reaktion zur Herstellung funktionalisierter α,β-ungesättigter Ketone verwendet . Mikrowellenbestrahlung von Aldehyden mit Aceton erzeugt Benzalacetone selektiv ohne Selbstkondensationsprodukt in sehr kurzen Reaktionszeiten und guten Ausbeuten .

Safety and Hazards

Acetone dimethylhydrazone is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Acetone dimethylhydrazone is primarily used in the synthesis of unsymmetrical ketones . The primary targets of this compound are the carbonyl groups in other organic compounds, where it acts as a nucleophile .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group is transferred from one molecule to another. Acetone dimethylhydrazone, acting as a nucleophile, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-nitrogen bond and the creation of a hydrazone .

Biochemical Pathways

The biochemical pathway most relevant to the action of acetone dimethylhydrazone is the synthesis of unsymmetrical ketones . This process involves the successive alkylation of acetone dimethylhydrazone, leading to the formation of unsymmetrical ketones . This pathway is similar to the Wolff-Kishner reduction, a well-known method for reducing carbonyl compounds to hydrocarbons .

Result of Action

The primary result of the action of acetone dimethylhydrazone is the formation of unsymmetrical ketones . These compounds have a wide range of applications in organic synthesis, making acetone dimethylhydrazone a valuable tool in the field of chemistry .

Action Environment

The action of acetone dimethylhydrazone is influenced by various environmental factors. For instance, the compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool to maintain its stability . The reaction conditions, such as temperature and the presence of other reactants, can also significantly impact the efficacy of its action .

Eigenschaften

IUPAC Name |

N-methyl-N-(propan-2-ylideneamino)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMDKUVIBSETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158998 | |

| Record name | 2-Propanone, dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13483-31-3 | |

| Record name | 2-Propanone, dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, dimethylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone Dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

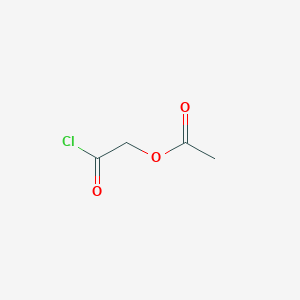

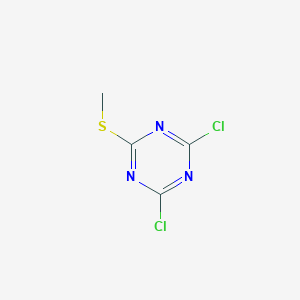

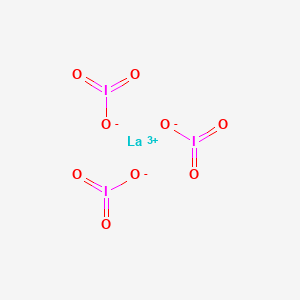

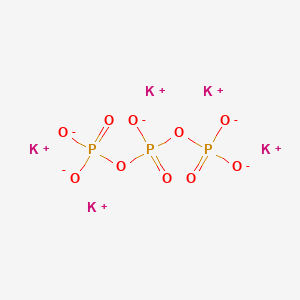

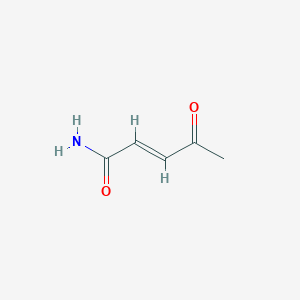

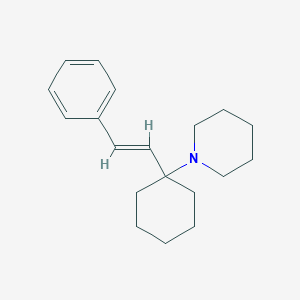

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of acetone dimethylhydrazone in organic chemistry?

A1: Acetone dimethylhydrazone serves as a valuable reagent in organic synthesis for preparing ketones, particularly unsymmetrical ketones. [, , , ] This method involves successive alkylation of the hydrazone, followed by hydrolysis to yield the desired ketone. [, , ]

Q2: Can you provide an example of how acetone dimethylhydrazone is used to synthesize a specific compound?

A2: Researchers successfully utilized acetone dimethylhydrazone in the synthesis of (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran, a pheromone found in insects. [] The synthesis involved a multi-step process where lithiated acetone dimethylhydrazone reacted with a tosylated diol intermediate. []

Q3: Besides ketones, are there other classes of compounds that can be synthesized using acetone dimethylhydrazone?

A3: Yes, acetone dimethylhydrazone is also a precursor for synthesizing spiroacetal pheromones. [] The process involves alkylation of the hydrazone with appropriate electrophiles, followed by acid-catalyzed cleavage and ring closure. []

Q4: Can acetone dimethylhydrazone be used to synthesize complex natural products?

A4: Yes, a study demonstrated the use of acetone dimethylhydrazone in synthesizing exogonic acid, a natural product found in the resin of the Brazilian tree Ipomoea operculata. [] The synthesis strategy involved a series of reactions, including sequential alkylation of anions derived from acetone dimethylhydrazone. []

Q5: Are there any analytical techniques that utilize acetone dimethylhydrazone?

A5: Acetone dimethylhydrazone plays a crucial role in the gas chromatographic determination of 1,1-dimethylhydrazine in water samples. [] This method involves derivatizing 1,1-dimethylhydrazine with acetone to form the more volatile and hydrophobic acetone dimethylhydrazone, enabling efficient extraction and analysis. []

Q6: Are there any safety concerns associated with using acetone dimethylhydrazone?

A6: While the provided research focuses on the synthetic applications of acetone dimethylhydrazone, it's important to note that 1,1-dimethylhydrazine, a precursor to this compound, is highly reactive and considered hazardous. [] Appropriate safety precautions should always be taken when handling these chemicals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)

![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)

![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)